4-({6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
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Description
4-({6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is a useful research compound. Its molecular formula is C29H28N4O7S and its molecular weight is 576.62. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activities
Quinazolinone derivatives have been extensively studied for their antitumor properties. A study on quinazolin-4-one-based antitumor agents, such as CB30865, highlights the compound's high growth-inhibitory activity and unique biochemical characteristics, including a delayed, non-phase-specific cell-cycle arrest. The search for water-soluble analogues of CB30865 aims to improve in vivo evaluations of these compounds due to their promising cytotoxic activities against cancer cell lines (Bavetsias et al., 2002).
Synthesis and Chemical Reactivity
The synthesis of quinazolinone derivatives involves various strategies, including cyclization reactions and modifications to enhance biological activity or solubility. For instance, the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one from anthranilamide and isocyanates demonstrates the versatility of quinazolinones as scaffolds for generating novel heterocyclic compounds (Chern et al., 1988).
Potential for Novel Bioactive Compounds
Research on quinazolinone derivatives often focuses on generating new compounds with potential bioactive properties. The synthesis of novel 4-quinazolinone derivatives and their evaluation for anticonvulsant activity illustrate the potential of this chemical class in developing new therapeutic agents. Some of these derivatives showed superior anticonvulsant activities compared to reference drugs, indicating the promising role of quinazolinones in medicinal chemistry (Noureldin et al., 2017).
Properties
IUPAC Name |
4-[[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O7S/c1-37-22-8-5-17(11-23(22)38-2)9-10-31-27(35)19-6-3-18(4-7-19)14-33-28(36)20-12-24-25(40-16-39-24)13-21(20)32-29(33)41-15-26(30)34/h3-8,11-13H,9-10,14-16H2,1-2H3,(H2,30,34)(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQFFBHLVHREDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)N)OCO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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